![molecular formula C18H14ClN3O B3036983 4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine CAS No. 400088-54-2](/img/structure/B3036983.png)
4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine
Overview
Description
4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine, also known as “4-CPP”, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrimidine family of compounds and is an analog of the neurotransmitter serotonin. 4-CPP has been studied for its effects on the central nervous system, as well as its potential applications in drug research and development.
Scientific Research Applications
Synthesis and Structural Studies
- A facile synthesis method for related pyrimidine compounds was developed, leading to products characterized by spectral analyses and docking studies (Bommeraa, Merugu, & Eppakayala, 2019).
- Another study synthesized and confirmed the structure of similar pyrimidine derivatives through X-ray analysis, contributing to the understanding of their molecular configuration (Liu, He, & Ding, 2007).
Quantum Chemical Characterization
- Quantum chemistry methods identified hydrogen bonding sites in pyrimidine derivatives, providing insights into their molecular interactions (Traoré et al., 2017).
Crystal Structure Analysis
- Research on N-(4-chlorophenyl) derivatives of pyrimidine revealed their crystal structure, enhancing the understanding of their molecular geometry (Repich et al., 2017).
properties
IUPAC Name |
4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-14-6-8-15(9-7-14)23-17(12-13-4-2-1-3-5-13)16-10-11-21-18(20)22-16/h1-12H,(H2,20,21,22)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJGMXWYAIGQFY-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=NC(=NC=C2)N)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=NC(=NC=C2)N)/OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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